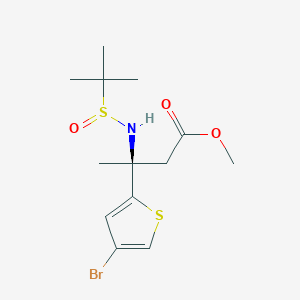
5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core structure, which is substituted with amino, phenoxyethoxy, and sulfonic acid groups, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid typically involves multiple steps, including sulfonation, nitration, and reduction reactions. The starting material is often 1,5-dihydroxyanthraquinone, which undergoes sulfonation to introduce sulfonic acid groups. This is followed by nitration to introduce nitro groups, which are subsequently reduced to amino groups .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: : 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroxyanthracene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments due to its chromophoric properties .
Biology: : In biological research, it is utilized in the study of enzyme interactions and as a fluorescent probe for detecting specific biomolecules .
Medicine: : In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: : Industrial applications include its use in the production of high-performance materials and as an intermediate in the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenoxyethoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include 1,5-dihydroxyanthraquinone, 4,8-diamino-1,3,5,7-tetrahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid, and 9,10-dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid .
Uniqueness: : The uniqueness of 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and phenoxyethoxy groups enhances its reactivity and makes it suitable for a wide range of applications.
Propiedades
Número CAS |
93941-99-2 |
|---|---|
Fórmula molecular |
C30H26N2O9S |
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
5,8-diamino-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracene-1-sulfonic acid |
InChI |
InChI=1S/C30H26N2O9S/c31-25-23-24(28(34)22-20(27(23)33)12-7-13-21(22)42(35,36)37)26(32)30(41-17-15-39-19-10-5-2-6-11-19)29(25)40-16-14-38-18-8-3-1-4-9-18/h1-13H,14-17,31-32H2,(H,35,36,37) |
Clave InChI |
YUTSNTYEOVRNGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=C(C3=O)C=CC=C5S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)







![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)


![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)


